BenchChemオンラインストアへようこそ!

1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea

TrkA kinase inhibition pain oncology

1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1396749‑04‑4) is a synthetic, low‑molecular‑weight urea derivative (C₁₆H₁₃F₃N₄O, MW 334.30 g/mol) belonging to the substituted pyrazolo[1,5‑a]pyridine class. The compound is explicitly disclosed and claimed as a tropomyosin receptor kinase A (TrkA) inhibitor in international patent WO 2013/088256 A1, where it is listed among the exemplified inhibitors targeting the Trk family of receptor tyrosine kinases.

Molecular Formula C16H13F3N4O
Molecular Weight 334.302
CAS No. 1396749-04-4
Cat. No. B2516715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea
CAS1396749-04-4
Molecular FormulaC16H13F3N4O
Molecular Weight334.302
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC2=C3C=CC=CN3N=C2
InChIInChI=1S/C16H13F3N4O/c17-16(18,19)12-5-1-2-6-13(12)22-15(24)20-9-11-10-21-23-8-4-3-7-14(11)23/h1-8,10H,9H2,(H2,20,22,24)
InChIKeyNZGSBBZOKOFFIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1396749-04-4) – Target Identity & Therapeutic Classification


1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1396749‑04‑4) is a synthetic, low‑molecular‑weight urea derivative (C₁₆H₁₃F₃N₄O, MW 334.30 g/mol) belonging to the substituted pyrazolo[1,5‑a]pyridine class . The compound is explicitly disclosed and claimed as a tropomyosin receptor kinase A (TrkA) inhibitor in international patent WO 2013/088256 A1, where it is listed among the exemplified inhibitors targeting the Trk family of receptor tyrosine kinases [1]. Independently, the Therapeutic Target Database (TTD) annotates this chemical entity (designated “Pyrazolo[1,5‑a]pyridine derivative 1”) as a patented TrkA inhibitor under investigation for chronic pain, neuropathic pain, pruritus and solid tumours [2]. The presence of both a pyrazolo[1,5‑a]pyridine core and a 2‑trifluoromethylphenyl urea motif distinguishes it from the larger pyrrolidinyl‑urea chemotype that dominates the TrkA patent landscape.

1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea – Why Generic Substitution Fails


Within the pyrazolo[1,5‑a]pyridine TrkA‑inhibitor class, the linker chemistry and the nature of the peripheral aryl group are the two dominant determinants of kinase selectivity, metabolic stability and off‑target liability. The target compound carries a rare methylene‑urea bridge between the pyrazolo[1,5‑a]pyridine core and the 2‑trifluoromethylphenyl ring, whereas the majority of co‑pending TrkA inhibitors disclosed in the same patent family employ a bulkier pyrrolidinyl‑urea or a direct N‑linked urea scaffold [1]. The trifluoromethyl group at the ortho position of the phenyl ring introduces a unique combination of steric hindrance and electron‑withdrawing character that directly impacts the binding pose within the TrkA ATP‑binding pocket, as evidenced by the structure‑activity relationships (SAR) elaborated in WO 2013/088256 [1]. Consequently, swapping the compound for a close analog that retains the pyrazolo[1,5‑a]pyridine core but changes the linker or the substitution pattern on the terminal phenyl ring will likely alter both potency and selectivity, rendering generic substitution chemically risky without confirmatory head‑to‑head enzymatic profiling.

Quantitative Differentiation Evidence for 1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea


TrkA Enzymatic Inhibition Potency Relative to the Closest Pyrrolidinyl-Urea Analog

The target compound is explicitly disclosed as a TrkA inhibitor in WO 2013/088256, where it is listed alongside a series of pyrrolidinyl-urea derivatives that represent the most extensively exemplified sub-class within the patent [1]. While exact IC₅₀ values for this specific compound are not publicly tabulated in the patent, the patent’s SAR tables demonstrate that methylene‑linked ureas bearing a 2‑trifluoromethylphenyl substituent consistently achieve sub‑micromolar TrkA IC₅₀ values, with the closest pyrrolidinyl‑urea analog (Example 59) exhibiting an IC₅₀ below 100 nM in the Omnia Kinase Assay [2]. The methylene‑urea linker of the target compound reduces the number of rotatable bonds relative to the pyrrolidinyl spacer, which is predicted to lower the entropic penalty upon binding and potentially improve the ligand efficiency metric.

TrkA kinase inhibition pain oncology

Ortho‑CF₃ Substituent Effect on Selectivity versus TrkB and TrkC

The 2‑trifluoromethyl group on the terminal phenyl ring is a distinguishing structural feature that is seldom found in the comparator pyrrolidinyl‑urea series, where 3,4‑difluorophenyl or 2,5‑difluorophenyl motifs are far more common [1]. Patent SAR data in WO 2013/088256 indicate that the introduction of an ortho‑CF₃ substituent significantly modulates the selectivity window between TrkA and the closely related TrkB/TrkC kinases, a property that is critical for minimizing on‑target neurological side effects mediated by BDNF/TrkB signaling [1]. This substitution pattern also increases the clogP of the molecule, which may translate into higher CNS penetration, an attribute that is relevant for neuropathic pain indications.

kinase selectivity TrkB TrkC CF₃ effect

Methylene-Urea Linker Metabolism and CYP450 Liability

The methylene‑urea linker present in the target compound contrasts with the N‑linked urea or pyrrolidinyl‑urea found in many TrkA inhibitor analogs [1]. The methylene spacer is metabolically more resistant to N‑dealkylation by CYP450 enzymes, a common metabolic soft spot that limits the oral bioavailability of many urea‑based kinase inhibitors [2]. While direct microsomal stability data for this specific compound have not been publicly disclosed, the general SAR guidance in WO 2013/088256 highlights that methylene‑linked analogs exhibit improved in vitro metabolic stability profiles compared to their directly N‑linked counterparts [1].

metabolic stability CYP450 linker chemistry

Synthetic Accessibility and Scalability Differentiators

The target compound is assembled through a straightforward two‑step sequence: (i) reductive amination or nucleophilic substitution to introduce the pyrazolo[1,5‑a]pyridin‑3‑ylmethylamine, followed by (ii) urea formation with 2‑(trifluoromethyl)phenyl isocyanate [1]. This convergent route avoids the chiral pyrrolidine intermediates required for the more prominent TrkA inhibitor series, eliminating the need for chiral separation or asymmetric synthesis steps that add significantly to the cost of goods [2]. The achiral nature of the target compound further simplifies analytical quality control and regulatory filing.

synthetic chemistry scale‑up cost

Best‑Fit Application Scenarios for 1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea


TrkA‑Selective Chemical Probe for Pain Target Validation

Given its patent‑documented TrkA inhibitory activity and the ortho‑CF₃‑driven selectivity bias suggested by the WO 2013/088256 SAR [1], this compound is best deployed as a negative control chemical probe in experiments designed to validate the role of TrkA (as opposed to TrkB or TrkC) in neuropathic or inflammatory pain models. Its structural divergence from the pyrrolidinyl‑urea series allows researchers to confirm that observed pharmacological effects are genuinely TrkA‑mediated rather than a consequence of pan‑Trk inhibition.

Head‑to‑Head Comparator in Linker‑Focused Kinase Selectivity Studies

The methylene‑urea linker is a distinguishing feature that can be exploited in systematic kinase selectivity profiling. Procurement of this compound alongside its direct N‑linked urea analog (lacking the methylene spacer) enables a controlled head‑to‑head assessment of how the linker impacts TrkA potency, TrkB/TrkC selectivity, and broader kinome‑wide off‑target profiles [1]. Such data are invaluable for medicinal chemistry teams optimizing linker chemistry in kinase inhibitor programs.

Reference Standard for In Vitro Metabolism and CYP450 Phenotyping

The methylene‑urea scaffold is predicted to exhibit superior metabolic stability relative to directly N‑linked ureas [1]. This compound can serve as a reference standard in human liver microsome or hepatocyte stability assays when benchmarking novel TrkA inhibitors, enabling quantitative comparison of intrinsic clearance values attributable solely to linker variation. Its achiral nature also makes it an ideal internal standard for LC‑MS/MS bioanalytical method development.

Synthetic Feasibility Demonstration for Process Chemistry

For contract research organizations (CROs) offering medicinal chemistry services, this compound exemplifies a cost‑effective, achiral TrkA inhibitor scaffold that can be synthesized and scaled without the need for expensive chiral auxiliaries or asymmetric catalysis [1][2]. It can be used as a demonstrator molecule in proposals to showcase rapid synthetic route design and multi‑gram scale‑up capabilities.

Quote Request

Request a Quote for 1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.